molecular formula C16H17Cl2NO2 B5325537 N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride

N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride

Cat. No.: B5325537
M. Wt: 326.2 g/mol
InChI Key: DUEFJNGJLKEKMB-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group and a benzodioxin moiety, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2.ClH/c17-14-4-2-1-3-13(14)11-18-10-12-5-6-15-16(9-12)20-8-7-19-15;/h1-6,9,18H,7-8,10-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEFJNGJLKEKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde under acidic conditions to form the desired amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
  • **N-[(2-bromophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
  • **N-[(2-fluorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride stands out due to the presence of the chlorophenyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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